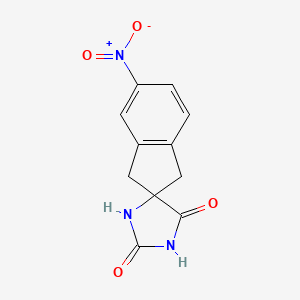

Spiro(5-nitroindane)-2,5'-hydantoin

Description

BenchChem offers high-quality Spiro(5-nitroindane)-2,5'-hydantoin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Spiro(5-nitroindane)-2,5'-hydantoin including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-nitrospiro[1,3-dihydroindene-2,5'-imidazolidine]-2',4'-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O4/c15-9-11(13-10(16)12-9)4-6-1-2-8(14(17)18)3-7(6)5-11/h1-3H,4-5H2,(H2,12,13,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTLBOQSPYBYFJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CC13C(=O)NC(=O)N3)C=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Spiro 5 Nitroindane 2,5 Hydantoin and Its Precursors

Retrosynthetic Analysis of the Spiro(5-nitroindane)-2,5'-hydantoin Core

A retrosynthetic analysis of Spiro(5-nitroindane)-2,5'-hydantoin reveals that the core structure can be disconnected at the spirocyclic center. This disconnection points to a key precursor: 5-nitro-2-indanone (B51443). The hydantoin (B18101) ring itself is classically formed from a ketone, a cyanide source, and an ammonium (B1175870) source, suggesting a convergent synthetic strategy. Therefore, the primary synthetic challenges lie in the efficient preparation of the 5-nitro-2-indanone intermediate and the subsequent spirocyclization to form the hydantoin ring.

Synthesis of 5-Nitroindanone Intermediates

The synthesis of the crucial 5-nitroindanone intermediate can be approached through two main strategies: direct nitration of an existing indanone scaffold or by constructing the indanone ring from a precursor that already contains the nitro group.

Nitration Strategies for Indanone Derivatives

The direct nitration of indanone is a common method to introduce the nitro group onto the aromatic ring. The position of nitration is directed by the existing substituents on the benzene (B151609) ring. For the synthesis of 5-nitroindanone, the starting material would be 2-indanone. The nitration is typically carried out using a mixture of nitric acid and sulfuric acid. rushim.ru The reaction conditions, such as temperature and concentration of the nitrating mixture, are critical to control the regioselectivity and minimize the formation of unwanted byproducts. For instance, the nitration of 5-chloro-1-indanone (B154136) is achieved using fuming nitric acid at low temperatures (-20°C to -15°C) to yield 5-chloro-6-nitro-1-indanone. prepchem.com While this example illustrates the nitration of a related indanone derivative, similar principles apply to the nitration of 2-indanone. It is also possible to nitrate (B79036) some activated aromatic compounds with only nitric acid. reddit.com

| Reactant | Reagents | Product | Yield | Reference |

| 5-chloro-1-indanone | Fuming nitric acid | 5-chloro-6-nitro-1-indanone | Not specified | prepchem.com |

| 2-Methyl-4-nitroaniline | Acetic acid, Sodium nitrite | 5-Nitro-lH-indazole | Quantitative | chemicalbook.com |

| 5-Nitro-1H-indole | 1,3-dibromopropane, KOH, DMF | 5-Nitro-1-(3-bromopropyl)-1H-Indole | 46% | nih.gov |

Functional Group Transformations on the Indane Scaffold

Functional group interconversions on the indane scaffold provide alternative routes to 5-nitroindanone. solubilityofthings.comnumberanalytics.com These transformations can involve the manipulation of various functional groups to introduce the desired nitro and ketone functionalities. For example, one could envision a synthesis starting from an amino-substituted indane, which is then diazotized and converted to the nitro group. Subsequently, oxidation of a methylene (B1212753) group on the indane ring could yield the desired ketone. These multi-step sequences allow for greater control over the substitution pattern and can be advantageous when direct nitration proves problematic. youtube.comyoutube.com The synthesis of indanones themselves can be achieved through various methods, including the cyclization of phenylpropionic acid derivatives. iyte.edu.trbeilstein-journals.org

Direct Synthesis of Spiro(5-nitroindane)-2,5'-hydantoin

With the 5-nitro-2-indanone precursor in hand, the final step is the construction of the spiro-hydantoin ring. The Bucherer-Bergs and Strecker syntheses are two of the most prominent methods for achieving this transformation.

Bucherer-Bergs Reaction Variants for Spiro-Hydantoin Formation

The Bucherer-Bergs reaction is a one-pot synthesis that combines a ketone, an alkali metal cyanide (like potassium or sodium cyanide), and ammonium carbonate to form a hydantoin. encyclopedia.puborganic-chemistry.orgwikipedia.org This multicomponent reaction is particularly well-suited for the synthesis of 5,5-disubstituted hydantoins, including spiro-hydantoins. encyclopedia.pubmdpi.com In the context of Spiro(5-nitroindane)-2,5'-hydantoin synthesis, 5-nitro-2-indanone would be treated with potassium cyanide and ammonium carbonate in a suitable solvent, typically a mixture of ethanol (B145695) and water, and heated to produce the target spiro-hydantoin. mdpi.com The reaction proceeds through the initial formation of a cyanohydrin, followed by reaction with ammonium carbonate to yield the hydantoin ring. organic-chemistry.org The isolation of the final product is often straightforward, as many hydantoins are crystalline and can be purified by recrystallization. mdpi.com

| Starting Material | Reagents | Product | Key Features | References |

| Ketone or Aldehyde | KCN, (NH4)2CO3 | 5,5-disubstituted hydantoin | One-pot, good for spiro-hydantoins | encyclopedia.puborganic-chemistry.orgwikipedia.org |

| 4-tert-butylcyclohexanone | KCN, (NH4)2CO3 | Isomeric spiro-hydantoins | Thermodynamically controlled, yields less hindered product | mdpi.com |

| Ketones | KCN, (NH4)2CO3, Ultrasonication | 5,5-disubstituted hydantoins | Lower temperature, shorter reaction time, higher yield | wikipedia.org |

Strecker Synthesis Approaches for Spiro-Hydantoins

The Strecker synthesis is another classical method for the preparation of α-amino acids, which can be seen as precursors to hydantoins. wikipedia.orgyoutube.com The traditional Strecker synthesis involves the reaction of an aldehyde or ketone with ammonia (B1221849) and hydrogen cyanide to form an α-aminonitrile, which is then hydrolyzed to the corresponding amino acid. wikipedia.orgyoutube.com To form a hydantoin via a Strecker-type approach, the intermediate α-aminonitrile can be intercepted and cyclized. For the synthesis of Spiro(5-nitroindane)-2,5'-hydantoin, 5-nitro-2-indanone would first be converted to the corresponding α-aminonitrile. This intermediate could then be reacted with a source of carbonate, such as carbon dioxide or a carbamate, to close the hydantoin ring. While the Bucherer-Bergs reaction is often more direct for hydantoin synthesis, the Strecker approach offers an alternative pathway that can be advantageous in certain cases, particularly when asymmetric synthesis is desired. wikipedia.orgacs.org

| Starting Material | Reagents | Intermediate/Product | Key Features | References |

| Aldehyde/Ketone | NH3, HCN | α-aminonitrile | Precursor to amino acids and hydantoins | wikipedia.orgyoutube.com |

| Aldehyde | KCN, Ammonium salt | α-aminonitrile -> Amino acid | Avoids use of toxic HCN gas | youtube.com |

| α-aminonitrile | Chlorosulfonyl isocyanate | Optically active spirohydantoins | Asymmetric induction | acs.org |

One-Pot Multicomponent Reactions for Spiro-Hydantoin Formation

One-pot multicomponent reactions (MCRs) offer a highly efficient and atom-economical route for the synthesis of complex molecules like spiro-hydantoins from simple starting materials in a single step. youtube.com The most prominent and widely used MCR for this purpose is the Bucherer-Bergs reaction. encyclopedia.puborganic-chemistry.org This reaction typically involves the treatment of a ketone or aldehyde with an alkali metal cyanide (like potassium or sodium cyanide) and ammonium carbonate. encyclopedia.pubwikipedia.org

For the synthesis of Spiro(5-nitroindane)-2,5'-hydantoin, the ketone precursor, 5-nitroindane-2-one, would be subjected to these conditions. The reaction brings together the ketone, a cyanide source, and an ammonium carbonate source to construct the hydantoin ring directly onto the C2 carbon of the indane core, creating the spirocyclic structure. The general scheme for the Bucherer-Bergs reaction is well-established and provides a direct pathway to 5,5-disubstituted hydantoins. mdpi.com This method is particularly advantageous as the starting materials are generally accessible, and the resulting hydantoin products are often crystalline, simplifying isolation and purification. mdpi.com

Optimization of Reaction Conditions and Parameters

The efficiency, yield, and selectivity of the synthesis of Spiro(5-nitroindane)-2,5'-hydantoin are highly dependent on the careful optimization of various reaction parameters.

Solvent Effects in Spiro-Hydantoin Synthesis

The choice of solvent plays a critical role in the Bucherer-Bergs synthesis of spiro-hydantoins. Traditionally, aqueous ethanol is used, which helps to dissolve the organic ketone and the inorganic salts. encyclopedia.pub However, for less reactive or sterically hindered ketones, alternative solvents have been explored to improve yields. For instance, solvents like acetamide (B32628) or dimethylformamide (DMF) have been recommended for challenging cases. mdpi.com In some modern approaches, solvent-free conditions, often aided by microwave irradiation or ball-milling, have been shown to be effective, offering environmental benefits and sometimes leading to shorter reaction times and higher yields. wikipedia.orgnih.gov The polarity and proticity of the solvent can influence the solubility of reactants and intermediates, thereby affecting the reaction rate.

Table 1: Influence of Different Solvents on Spiro-Hydantoin Synthesis via Bucherer-Bergs Reaction

| Solvent System | Typical Conditions | Advantages/Disadvantages |

| Aqueous Ethanol | 60-70 °C, atmospheric pressure | Good for many substrates, but may give low yields for difficult cases. encyclopedia.pubmdpi.com |

| Dimethylformamide (DMF) | Higher temperatures may be required | Recommended for ketones that fail to react under standard conditions. mdpi.com |

| Propylene Glycol | Elevated temperatures (e.g., 150 °C) | Can be effective for specific substrates like benzophenone. jsynthchem.com |

| Solvent-Free | Ball-milling or microwave irradiation | Environmentally friendly, potentially higher yields and shorter reaction times. wikipedia.orgnih.gov |

Temperature and Pressure Influences on Reaction Efficiency

Temperature is a key parameter in hydantoin synthesis. The classical Bucherer-Bergs reaction is typically conducted at moderately elevated temperatures, around 60–70 °C. encyclopedia.pub Increasing the temperature can accelerate the reaction but may also lead to the formation of undesired byproducts through polymerization or decomposition. wikipedia.org

The application of non-conventional energy sources has been shown to improve reaction efficiency. High-pressure conditions have been utilized in some cycloaddition reactions leading to spiro-hydantoin precursors. acs.org Furthermore, the use of ultrasonic irradiation has been reported to accelerate the Bucherer-Bergs reaction, allowing it to proceed at lower temperatures with shorter reaction times and improved yields. wikipedia.org

Table 2: Effect of Temperature and Pressure on Reaction Efficiency

| Parameter | Condition | Observed Effect | Citation |

| Temperature | 60-70 °C | Standard condition for Bucherer-Bergs reaction. | encyclopedia.pub |

| Temperature | > 100 °C | May be required for unreactive substrates but increases risk of side reactions. | jsynthchem.com |

| Pressure | High Pressure | Can assist in key cycloaddition steps for precursor synthesis. | acs.org |

| Energy Source | Ultrasonication | Accelerates reaction, allows lower temperatures, shorter times, and higher yields. | wikipedia.org |

Catalytic Strategies for Enhanced Yields and Selectivity

While the classical Bucherer-Bergs reaction is often performed without an explicit catalyst other than the basic conditions provided by ammonium carbonate, various catalytic strategies have been developed to enhance the synthesis of hydantoins. For certain substrates, drastic modifications to the standard conditions, which can be interpreted as a change in the catalytic environment, were necessary to achieve acceptable yields. nih.gov

The development of enantioselective catalytic methods, such as the Urech hydantoin synthesis (UHS) using chiral acids, has enabled the production of chiral thiohydantoins with high stereoselectivity. rsc.org This is particularly relevant for producing single enantiomers of chiral spiro-hydantoins. Organocatalysis, for example using cinchonidine-derived thiourea, has also been successfully applied in the stereoselective synthesis of other spiro-heterocycles. researchgate.net For spiroketal synthesis, transition-metal catalysis represents a rapidly growing field, employing catalysts based on gold, rhodium, and other metals. researchgate.net These advanced catalytic systems could potentially be adapted for the synthesis of Spiro(5-nitroindane)-2,5'-hydantoin to improve yields, selectivity, and reaction conditions.

Mechanistic Investigations of Spiro-Hydantoin Formation Pathways

Understanding the reaction mechanism is crucial for optimizing reaction conditions and designing new synthetic routes.

Transition State Analysis in Key Cyclization Steps

The formation of the hydantoin ring in the Bucherer-Bergs reaction proceeds through several key steps, including the formation of an aminonitrile intermediate and its subsequent cyclization. The mechanism is thought to begin with the formation of a cyanohydrin from the ketone (5-nitroindane-2-one) and cyanide. mdpi.com This is followed by reaction with ammonia (from ammonium carbonate) to form an α-aminonitrile.

The crucial cyclization step involves the reaction of the aminonitrile with carbon dioxide (also from ammonium carbonate) to form a carbamic acid, which then undergoes intramolecular cyclization to a 5,5-disubstituted-2-imino-4-oxazolidone intermediate. This intermediate then rearranges to the more stable hydantoin structure. mdpi.com

Detailed mechanistic studies, often employing computational methods like Density Functional Theory (DFT) calculations, are used to investigate the transition states of these key steps. rsc.org For instance, in the enantioselective Urech hydantoin synthesis, DFT calculations have been used to elucidate the source of enantiocontrol, suggesting that a dynamic kinetic resolution in an ester ammonolysis step is responsible. rsc.org Such analyses help in understanding the factors that control the reaction's stereochemical outcome, which is critical when a specific isomer is desired. The stereochemistry of spiro-hydantoin products is often thermodynamically controlled, leading to the formation of the most stable isomer. mdpi.com

Elucidation of Rate-Determining Steps

The synthesis of Spiro(5-nitroindane)-2,5'-hydantoin is typically achieved through the Bucherer-Bergs reaction, a multicomponent process that combines a ketone (5-nitroindanone), a cyanide source (like potassium cyanide), and ammonium carbonate. wikipedia.orgencyclopedia.pub The mechanism of this reaction is complex, involving several sequential steps, and identifying the rate-determining step (RDS) is key to optimizing the synthesis for higher efficiency and yield.

The reaction initiates with the formation of an imine from the ketone and ammonia (derived from ammonium carbonate), which is then attacked by the cyanide ion to form an α-aminonitrile intermediate. wikipedia.orgjsynthchem.com This aminonitrile subsequently undergoes cyclization and rearrangement to form the final hydantoin product. wikipedia.orgalfa-chemistry.com

Kinetic studies of the Bucherer-Bergs reaction for various ketones suggest that the rate-determining step can vary depending on the substrate and reaction conditions. There are two primary possibilities for the RDS:

Formation of the α-aminonitrile: The initial condensation of the ketone with ammonia and subsequent nucleophilic attack by the cyanide ion can be the slowest step. researchgate.net This is often the case for sterically hindered ketones, where the approach of the nucleophile is impeded.

Cyclization of the α-aminonitrile: The intramolecular cyclization of the aminonitrile to form the hydantoin ring can also be the rate-limiting step. researchgate.netresearchgate.net This step involves the attack of the nitrogen atom of the amino group onto the nitrile carbon, followed by rearrangement.

Development of Green Chemistry Approaches for Synthesis

Traditional methods for synthesizing hydantoins, including the Bucherer-Bergs reaction, often rely on toxic cyanide salts and volatile organic solvents, prompting the development of more environmentally friendly "green" alternatives. encyclopedia.pubresearchgate.net These approaches aim to reduce waste, minimize energy consumption, and use less hazardous materials.

Solvent-Free Syntheses

A significant advancement in green chemistry is the move towards solvent-free reaction conditions, which eliminates the environmental and health hazards associated with many organic solvents. thieme-connect.com

Microwave-Assisted Synthesis: This technique has proven highly effective for the synthesis of hydantoin derivatives. psu.edunih.govasianpubs.org By directly heating the reactants with microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with improved product yields compared to conventional heating. asianpubs.orgasianpubs.org For instance, the synthesis of phenytoin, a related hydantoin, saw yields increase from 60% with conventional heating (2 hours) to 74% under microwave conditions (30 minutes). psu.edu

Mechanochemistry: This involves the grinding of solid reactants together, sometimes with a liquid additive (liquid-assisted grinding or LAG), to induce a chemical reaction. acs.orgnih.gov This method avoids the use of bulk solvents and can be highly efficient. The synthesis of various 3,5-disubstituted hydantoins has been successfully demonstrated using mechanochemical methods, resulting in good yields without the need for complex purification steps. acs.orgnih.gov

| Method | Typical Conditions | Advantages | Example Application | Reference |

|---|---|---|---|---|

| Conventional Bucherer-Bergs | Ethanol/water, 60-110°C, several hours | Well-established, versatile | General hydantoin synthesis | encyclopedia.pubmdpi.com |

| Microwave-Assisted | Solvent-free or high-boiling solvent (e.g., DMSO), minutes | Rapid, higher yields, energy efficient | Phenytoin and derivatives | psu.eduasianpubs.org |

| Mechanochemical (Ball-milling) | Solvent-free or LAG, room temperature | Solvent-free, simple workup, high efficiency | 3,5-disubstituted hydantoins | acs.orgnih.gov |

Application of Renewable Resources and Sustainable Catalysts

The principles of green chemistry also advocate for the use of renewable starting materials and sustainable catalysts to reduce reliance on petrochemical feedstocks and hazardous reagents.

Renewable Resources: While the direct synthesis of Spiro(5-nitroindane)-2,5'-hydantoin from renewable resources is not yet established, research into producing key aromatic intermediates from biomass sources like lignin (B12514952) is ongoing. ejcmpr.com The development of bio-based routes to indanone precursors could represent a future sustainable pathway.

Sustainable Catalysts: Replacing homogeneous catalysts with reusable, solid catalysts is a key goal. For Friedel-Crafts type reactions, which can be used to synthesize the indanone precursor, metal triflates have been used as recyclable catalysts in ionic liquids. nih.gov In the context of the Bucherer-Bergs reaction itself, using solid acid or base catalysts could simplify product purification and allow for catalyst reuse, minimizing waste.

Energy-Efficient Synthesis Protocols

Minimizing energy consumption is a critical aspect of green synthetic chemistry.

Microwave and Ultrasound Irradiation: As mentioned, microwave-assisted synthesis is inherently more energy-efficient than conventional heating due to its direct heating mechanism. psu.edunih.gov Similarly, the use of ultrasonic irradiation can accelerate reactions at lower temperatures by creating localized high-pressure and high-temperature zones through acoustic cavitation. wikipedia.orgnih.gov This has been shown to accelerate the formation of hydantoins. nih.gov

One-Pot and Continuous Flow Reactions: The Bucherer-Bergs reaction is a classic example of a one-pot, multicomponent reaction, which is inherently more efficient than a stepwise synthesis requiring isolation of intermediates. jsynthchem.comorganic-chemistry.org Further intensification of this process has been achieved using continuous flow reactors. This approach allows for better control over reaction parameters, improved safety (especially when using hazardous reagents like cyanide), and can lead to higher yields and purity in shorter reaction times. organic-chemistry.orgresearchgate.net

These green chemistry approaches offer promising pathways to synthesize Spiro(5-nitroindane)-2,5'-hydantoin and related compounds in a more sustainable, efficient, and environmentally responsible manner.

Chemical Reactivity and Derivatization of Spiro 5 Nitroindane 2,5 Hydantoin

Reactions Involving the Nitro Group

The presence of the nitro group on the indane ring is a key feature that significantly influences the chemical reactivity of that portion of the molecule. This electron-withdrawing group activates the aromatic ring and also serves as a functional group that can undergo various transformations.

Reduction Reactions of the Nitro Moiety (e.g., to Amino, Hydroxylamino)

The nitro group of Spiro(5-nitroindane)-2,5'-hydantoin can be readily reduced to an amino group, a common and synthetically useful transformation for aromatic nitro compounds. This conversion opens up a wide range of further derivatization possibilities, such as diazotization and subsequent coupling reactions, or acylation to form amides. Several established methods for the reduction of aromatic nitro compounds are applicable here.

Catalytic hydrogenation is a widely employed method for this purpose. The reaction typically involves the use of a metal catalyst such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel, with hydrogen gas as the reducing agent. commonorganicchemistry.comwku.edu For instance, catalytic hydrogenation of aromatic nitro compounds over a Pd/C catalyst is a highly efficient method to obtain the corresponding anilines. acs.org Raney nickel is another effective catalyst for the reduction of nitro groups and is often preferred when the molecule contains other functionalities that might be sensitive to reduction under other conditions, such as halogens. commonorganicchemistry.comrsc.orgmdma.chrasayanjournal.co.in

Alternatively, chemical reduction methods using metals in acidic media are also effective. A classic example is the use of tin (Sn) or tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl). acsgcipr.orgsarthaks.comsciencemadness.orgyoutube.com This method is robust and can tolerate a variety of other functional groups. The reaction proceeds through the transfer of electrons from the metal to the nitro group, with the acid providing the necessary protons. sarthaks.com Other reducing agents like iron (Fe) or zinc (Zn) in acidic conditions can also be employed. commonorganicchemistry.com Sodium sulfide (B99878) (Na₂S) can be used for selective reductions in some cases, particularly when other reducible groups are present. commonorganicchemistry.com

The reduction can also be controlled to yield intermediate products such as the corresponding hydroxylamino derivative. This partial reduction is often achievable under specific reaction conditions, for example, by using milder reducing agents or by carefully controlling the reaction temperature and time. mdpi.com

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/Catalyst | Reducing Agent | Typical Conditions | Product |

| Pd/C | H₂ | Room temperature to moderate heat, atmospheric to moderate pressure | Amino |

| Raney Nickel | H₂ or HCOOH/HCOONH₄ | Room temperature to moderate heat | Amino |

| Sn/HCl | - | Heating | Amino |

| SnCl₂/HCl | - | Heating | Amino |

| Fe/HCl or Fe/AcOH | - | Heating | Amino |

| Zn/HCl or Zn/AcOH | - | Heating | Amino |

Nucleophilic Aromatic Substitution on the Nitro-Substituted Indane Ring

The nitro group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comnih.govacs.org In a typical SNAr reaction, a nucleophile displaces a leaving group (commonly a halide) that is positioned ortho or para to the nitro group. In the case of Spiro(5-nitroindane)-2,5'-hydantoin, there is no inherent leaving group on the indane ring. However, the nitro group itself can, under certain conditions, be displaced by a strong nucleophile. This type of reaction is less common than the displacement of a halide but has been observed in highly activated systems. rsc.org

For a nucleophilic attack to occur on the carbon bearing the nitro group, the nucleophile must be sufficiently strong. The reaction would proceed through a Meisenheimer-like intermediate, a resonance-stabilized anionic adduct. nih.gov The stability of this intermediate is crucial for the reaction to proceed. The presence of the spiro-fused hydantoin (B18101) ring might influence the electron distribution and steric environment around the nitro-substituted ring, potentially affecting the feasibility and outcome of such a substitution reaction.

Furthermore, should a leaving group be introduced at a position ortho or para to the nitro group on the indane ring, SNAr reactions would be expected to proceed more readily. For instance, if a halogen were present at the 4- or 6-position of the indane moiety, it would be susceptible to displacement by various nucleophiles like amines, alkoxides, or thiolates. nih.gov

Effects of the Nitro Group on Overall Molecular Reactivity

Conversely, as discussed in the previous section, the nitro group activates the aromatic ring for nucleophilic attack. nih.govmdpi.com This makes the indane part of the molecule susceptible to reactions with strong nucleophiles. The acidity of the C-H bonds on the indane ring, particularly those benzylic to the aromatic ring, may also be influenced by the presence of the nitro group, potentially facilitating deprotonation and subsequent reactions at these positions under strongly basic conditions.

Reactions at the Hydantoin Ring System

The hydantoin ring possesses several reactive sites that can be targeted for derivatization. These include the two nitrogen atoms and the two carbonyl carbons, each offering opportunities for chemical modification.

Alkylation and Acylation of Hydantoin Nitrogen Atoms

The hydantoin ring contains two nitrogen atoms, N1 and N3, both of which can be alkylated or acylated. The N3 proton is generally more acidic than the N1 proton, making N3 the more nucleophilic site under standard basic conditions. jst.go.jp Consequently, reactions with alkyl halides or acyl chlorides in the presence of a weak base like potassium carbonate typically lead to selective substitution at the N3 position.

However, selective N1-alkylation can be achieved by employing specific reaction conditions. For instance, the use of strong potassium bases such as potassium tert-butoxide (t-BuOK) or potassium hexamethyldisilazide (KHMDS) in a non-polar aprotic solvent like tetrahydrofuran (B95107) (THF) has been shown to favor N1-alkylation. jst.go.jpnih.gov This selectivity is thought to arise from the specific nature of the potassium salt of the hydantoin formed in situ. Another strategy for achieving N1-alkylation involves the protection of the N3 position, followed by alkylation at N1 and subsequent deprotection.

Both mono- and di-alkylation or acylation are possible depending on the stoichiometry of the reagents and the reaction conditions. For example, using an excess of the alkylating or acylating agent and a strong base can lead to the substitution of both N1 and N3 protons. acs.org

Table 2: Regioselectivity in the Alkylation of Hydantoins

| Position | Acidity | Favored Conditions for Alkylation |

| N3-H | More acidic | Weak base (e.g., K₂CO₃) |

| N1-H | Less acidic | Strong potassium base (e.g., t-BuOK) in THF |

Modifications and Functionalizations at the Carbonyl Carbons

The two carbonyl groups within the hydantoin ring can also undergo chemical transformations, most notably thionation reactions. The conversion of one or both carbonyl groups to thiocarbonyl groups can be achieved using various thionating agents. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is a particularly effective and widely used reagent for this purpose. organic-chemistry.orgmdpi.comresearchgate.net

The reaction of a spirohydantoin with Lawesson's reagent, typically by refluxing in a solvent like toluene, can lead to the formation of the corresponding monothiohydantoin or dithiohydantoin derivatives. core.ac.uk The selectivity of the thionation (i.e., which carbonyl group reacts first) can be influenced by steric and electronic factors within the molecule. The resulting thiohydantoins are themselves valuable synthetic intermediates and can exhibit different biological activities compared to their oxygen-containing counterparts. rsc.org

Transformations at the Spiro Carbon Center

The spiro quaternary carbon is a key structural feature of Spiro(5-nitroindane)-2,5'-hydantoin, imparting rigidity and a three-dimensional character to the molecule. Reactions that target this center are of significant interest for creating novel molecular architectures.

While specific stereoselective reactions at the spiro carbon of Spiro(5-nitroindane)-2,5'-hydantoin have not been detailed in the literature, the field of asymmetric synthesis offers numerous strategies that could be adapted for this purpose. Organocatalysis, in particular, has emerged as a powerful tool for the enantioselective construction of spirocyclic frameworks.

For instance, organocatalytic Michael-domino Michael/aldol (B89426) reaction sequences have been successfully employed for the synthesis of highly functionalized spiro-decalin oxindole (B195798) derivatives with excellent stereoselectivity. nih.gov Similarly, the synthesis of spiro[cyclopropane-1,3'-indolin]-2'-ones has been achieved with high stereoselectivity. researchgate.net These methodologies, which often rely on chiral amines or other small organic molecules as catalysts, could potentially be applied to precursors of Spiro(5-nitroindane)-2,5'-hydantoin to control the stereochemistry at the spiro center.

The development of stereoselective syntheses of related spiro-indane structures, such as those accessed through Rh(III)-catalyzed C-H activation/annulation, further highlights the feasibility of controlling the stereochemistry at such quaternary centers. mdpi.com The choice of catalyst, reaction conditions, and the nature of the starting materials would be crucial in achieving high levels of stereocontrol.

The spiro-indane framework is expected to be stable under a range of conditions commonly employed in organic synthesis. However, extreme conditions, such as highly acidic or basic media, or high temperatures, could potentially lead to degradation. For example, reactions involving superacidic media have been shown to induce ring-opening and rearrangement in spirocyclic compounds. nih.gov

Development of Novel Derivatives via Functionalization

The chemical scaffold of Spiro(5-nitroindane)-2,5'-hydantoin provides multiple avenues for the development of novel derivatives with potentially enhanced or modulated biological activities.

The generation of compound libraries is a cornerstone of modern drug discovery. The synthesis of libraries of spiro-hydantoin analogues has been reported, often employing solid-phase synthesis techniques for high-throughput production. nih.gov This approach allows for the systematic variation of substituents on the hydantoin ring and the spirocyclic core.

For Spiro(5-nitroindane)-2,5'-hydantoin, a library of analogues could be generated by:

Modification of the hydantoin ring: Alkylation or acylation at the N1 and/or N3 positions of the hydantoin ring can be achieved using various electrophiles. This would allow for the introduction of a wide range of functional groups.

Modification of the indane ring: The nitro group can be reduced to an amino group, which can then be further functionalized through acylation, alkylation, or conversion to other functional groups. Additionally, electrophilic aromatic substitution reactions on the indane ring, if regioselectively controlled, could introduce further diversity.

Variation of the spirocyclic core: While more synthetically challenging, the indane moiety could be replaced with other cyclic or heterocyclic systems to explore the impact of the spirocyclic core on biological activity.

To facilitate biological studies, such as target identification and elucidation of the mechanism of action, Spiro(5-nitroindane)-2,5'-hydantoin can be functionalized with various chemical tags and probes. These can include:

Biotin (B1667282): The introduction of a biotin moiety allows for affinity-based pulldown experiments to identify protein binding partners. Biotinylation can be achieved by coupling a biotin derivative to a suitable functional group on the molecule, such as an amino group introduced by reduction of the nitro group. nih.gov

Fluorescent probes: Attaching a fluorescent dye, such as a fluorescein (B123965) or rhodamine derivative, enables the visualization of the compound's localization within cells and tissues using fluorescence microscopy.

Photoaffinity labels: Incorporating a photo-reactive group, such as an azide (B81097) or a benzophenone, allows for covalent cross-linking of the compound to its biological target upon photo-irradiation, facilitating target identification.

The site of attachment of these tags would need to be carefully chosen to minimize perturbation of the compound's biological activity. The amino group derived from the reduction of the nitro group on the indane ring presents a logical and accessible point for such modifications.

Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics provides fundamental insights into the feasibility, rate, and stability of products formed during the chemical transformation of spiro(5-nitroindane)-2,5'-hydantoin. While specific experimental data for this exact molecule is not extensively available in public literature, a comprehensive understanding can be built by analyzing the behavior of its constituent functional groups in analogous systems.

Kinetic studies focus on the rates of chemical reactions, offering a window into the reaction mechanisms and the factors that influence them. For spiro(5-nitroindane)-2,5'-hydantoin, key derivatization pathways would include modifications of the nitro group and alkylation of the hydantoin ring.

Influence of the Nitro Group on Aromatic Substitution:

The nitro group is a strong electron-withdrawing group, which significantly deactivates the aromatic ring towards electrophilic substitution. nih.govnumberanalytics.com This deactivation is a kinetic effect, meaning that reactions on the nitroindane ring will be slower compared to the unsubstituted indane. The electron-withdrawing nature of the nitro group is quantified by its Hammett substituent constant (σ). wikipedia.orgnumberanalytics.comnumberanalytics.com

The Hammett equation, log(k/k₀) = ρσ, relates the rate constant (k) of a reaction for a substituted compound to the rate constant (k₀) of the unsubstituted compound, where ρ is the reaction constant (a measure of the reaction's sensitivity to substituent effects) and σ is the substituent constant. wikipedia.orgnumberanalytics.comnumberanalytics.com For the nitro group, the σ value is positive, indicating a decrease in reaction rate for electrophilic aromatic substitution.

Table 1: Illustrative Hammett Substituent Constants (σ)

| Substituent | σ_meta | σ_para |

|---|---|---|

| -NO₂ | 0.71 | 0.78 |

| -CN | 0.56 | 0.66 |

| -Cl | 0.37 | 0.23 |

| -CH₃ | -0.07 | -0.17 |

| -OCH₃ | 0.12 | -0.27 |

Data sourced from established physical organic chemistry principles and are for general illustration. libretexts.org

This table demonstrates that the nitro group is one of the most deactivating substituents, and its presence will kinetically hinder further electrophilic additions to the aromatic ring of the indane moiety.

Kinetics of Hydantoin Derivatization:

The hydantoin ring possesses two nitrogen atoms (N1 and N3) that can potentially undergo derivatization, such as N-alkylation. The N3 proton is generally more acidic and therefore more readily removed under basic conditions, leading to preferential alkylation at this position. nih.gov However, selective N1-alkylation can be achieved under specific conditions, for example, using potassium bases in tetrahydrofuran.

The kinetics of N-alkylation of hydantoins are influenced by several factors, including the nature of the alkylating agent, the base used, the solvent, and the temperature. nih.gov For instance, the use of phase-transfer catalysis can enhance the rate of N-alkylation of hydantoins. The presence of substituents on the hydantoin ring can also affect the rate of reaction through steric and electronic effects.

Thermodynamic analysis is concerned with the relative stability of reactants and products, which determines the position of equilibrium in a reversible reaction. The stability of derivatives of spiro(5-nitroindane)-2,5'-hydantoin will be influenced by the interplay of electronic and steric factors.

Stability of Nitroaromatic Compounds:

Stability of Spirocyclic Systems:

Spiro compounds, which feature two rings sharing a single atom, often possess unique conformational properties that influence their stability. nih.gov The spirocyclic nature of spiro(5-nitroindane)-2,5'-hydantoin introduces a degree of conformational rigidity. The stability of spiroketals, a related class of spiro compounds, has been shown to be influenced by factors such as the anomeric effect, which can favor specific stereoisomers. researchgate.net While not directly applicable to the all-carbon spiro center in this molecule, it highlights the importance of stereoelectronic effects in determining the stability of spirocyclic systems.

Computational studies on related heterocyclic and spirocyclic systems can provide valuable insights into the relative stabilities of different conformations and derivatives. physchemres.orgnih.gov Such studies can calculate the relative energies of different isomers, helping to predict which products are thermodynamically favored.

Table 2: Qualitative Thermodynamic Considerations for Derivatization Products

| Derivatization Reaction | Key Thermodynamic Factors Influencing Product Stability | Expected Relative Stability |

|---|---|---|

| Reduction of -NO₂ to -NH₂ | Formation of a more stable C-N bond and N-H bonds. Relief of some electronic strain from the nitro group. | High |

| N-Alkylation of Hydantoin | Steric hindrance between the new alkyl group and the spiro-indane moiety. Electronic effects of the alkyl group. | Moderate to High, dependent on the size of the alkyl group. |

| Further Aromatic Substitution | Steric crowding on the aromatic ring. Electronic stabilization or destabilization by the new substituent. | Generally Lower due to steric and electronic deactivation by the nitro group. |

This table provides a qualitative assessment based on general principles of organic chemistry.

Structural Elucidation and Conformational Analysis of Spiro 5 Nitroindane 2,5 Hydantoin

Spectroscopic Characterization Methodologies

The definitive structural determination of an organic molecule like Spiro(5-nitroindane)-2,5'-hydantoin relies on a combination of spectroscopic methods. Each technique provides unique and complementary information about the molecular structure, connectivity, and spatial arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A comprehensive NMR analysis would involve one-dimensional (¹H and ¹³C) and two-dimensional experiments.

A ¹H NMR spectrum would reveal the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. The expected signals for Spiro(5-nitroindane)-2,5'-hydantoin would include resonances for the aromatic protons on the nitroindane ring, the methylene (B1212753) protons of the indane moiety, and the N-H protons of the hydantoin (B18101) ring. Analysis of the chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J values) would allow for the assignment of each proton to its specific position in the molecule.

Hypothetical ¹H NMR Data Table for Spiro(5-nitroindane)-2,5'-hydantoin: (Note: This table is a hypothetical representation and requires experimental verification.)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| ~8.0-8.2 | d | ~8-9 | 1H | Ar-H |

| ~7.8-8.0 | dd | ~8-9, ~2 | 1H | Ar-H |

| ~7.4-7.6 | d | ~2 | 1H | Ar-H |

| ~3.0-3.5 | m | - | 4H | -CH₂- (indane) |

| ~8.5-9.5 | br s | - | 1H | N-H (hydantoin) |

The ¹³C NMR spectrum would identify all unique carbon atoms in the molecule, including the carbonyl carbons of the hydantoin ring, the spiro carbon, and the aromatic and aliphatic carbons of the nitroindane group. The chemical shifts of these signals are indicative of the carbon's hybridization and its chemical environment.

Hypothetical ¹³C NMR Data Table for Spiro(5-nitroindane)-2,5'-hydantoin: (Note: This table is a hypothetical representation and requires experimental verification.)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~170-180 | C=O (hydantoin) |

| ~155-165 | C=O (hydantoin) |

| ~140-150 | Ar-C (nitro-substituted) |

| ~120-140 | Ar-C |

| ~60-70 | Spiro-C |

To unambiguously assign all proton and carbon signals and to determine the molecule's three-dimensional structure, a suite of 2D NMR experiments would be essential:

COSY (Correlation Spectroscopy): Would establish proton-proton coupling correlations, confirming the connectivity of the protons within the indane and aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom, aiding in the assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different fragments of the molecule, such as linking the methylene protons to the spiro carbon and the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, which is vital for determining the stereochemistry and preferred conformation of the spirocyclic system.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For Spiro(5-nitroindane)-2,5'-hydantoin, characteristic absorption bands would be expected for the N-H and C=O groups of the hydantoin ring, the C-N bonds, and the N-O bonds of the nitro group.

Hypothetical IR Absorption Data for Spiro(5-nitroindane)-2,5'-hydantoin: (Note: This table is a hypothetical representation and requires experimental verification.)

| Frequency (cm⁻¹) | Bond | Functional Group |

|---|---|---|

| ~3200-3400 | N-H | Hydantoin |

| ~1720-1780 | C=O | Hydantoin |

| ~1500-1550 and ~1335-1370 | N-O | Nitro group |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and thus the molecular formula (C₁₁H₉N₃O₄) of Spiro(5-nitroindane)-2,5'-hydantoin by providing a highly accurate molecular weight. nih.gov The fragmentation pattern observed in the mass spectrum would offer further structural clues, as the molecule would break apart in a predictable manner upon ionization.

Hypothetical Mass Spectrometry Data for Spiro(5-nitroindane)-2,5'-hydantoin: (Note: This table is a hypothetical representation and requires experimental verification.)

| m/z | Interpretation |

|---|---|

| 247 | [M]⁺, Molecular ion |

| [M-46]⁺ | Loss of NO₂ |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. For Spiro(5-nitroindane)-2,5'-hydantoin, the molecular formula has been established as C₁₁H₉N₃O₄. nih.gov The theoretical exact mass of this compound is calculated to be 247.0593 g/mol . nih.gov

| Property | Value | Source |

| Molecular Formula | C₁₁H₉N₃O₄ | nih.gov |

| Molecular Weight | 247.21 g/mol | nih.gov |

| Exact Mass | 247.0593 g/mol | nih.gov |

Tandem Mass Spectrometry (MS/MS)

While specific tandem mass spectrometry (MS/MS) data for Spiro(5-nitroindane)-2,5'-hydantoin is not extensively available in the public domain, the fragmentation patterns of related spiro-hydantoin and nitroaromatic compounds allow for postulation of its likely fragmentation behavior. The technique involves the isolation and fragmentation of a specific ion (in this case, the molecular ion of Spiro(5-nitroindane)-2,5'-hydantoin) to generate a series of product ions. The analysis of these fragments provides valuable information about the connectivity of atoms within the molecule.

Expected fragmentation pathways would likely involve cleavages within the hydantoin ring, such as the loss of isocyanic acid (HNCO) or carbon monoxide (CO). Additionally, fragmentation of the indane skeleton and the nitro group would be anticipated. For instance, the loss of the nitro group (NO₂) or nitric oxide (NO) is a common fragmentation pattern for nitroaromatic compounds.

X-ray Crystallography Studies

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystal structure for Spiro(5-nitroindane)-2,5'-hydantoin is not publicly documented, analysis of closely related spiro-hydantoin structures provides a strong basis for understanding its solid-state conformation.

Determination of Solid-State Molecular Structure

The solid-state molecular structure of Spiro(5-nitroindane)-2,5'-hydantoin would reveal the precise bond lengths, bond angles, and torsion angles of the molecule. The spiro-carbon, connecting the indane and hydantoin rings, would create a rigid and sterically demanding center. The hydantoin ring is expected to be nearly planar, while the five-membered ring of the indane moiety would likely adopt an envelope or twisted conformation to minimize steric strain. The nitro group would be attached to the benzene (B151609) ring of the indane system.

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice is governed by intermolecular interactions. For Spiro(5-nitroindane)-2,5'-hydantoin, hydrogen bonding is expected to be a dominant force in the crystal packing. The N-H groups of the hydantoin ring can act as hydrogen bond donors, while the carbonyl oxygens and the oxygens of the nitro group can act as hydrogen bond acceptors. These hydrogen bonds would likely lead to the formation of well-ordered supramolecular architectures, such as chains or sheets.

Stereochemical Assignments based on Diffraction Data

Spiro(5-nitroindane)-2,5'-hydantoin is a chiral molecule due to the presence of the spiro center. A single crystal X-ray diffraction analysis would unambiguously determine the absolute configuration (R or S) of a single enantiomer, provided that a chiral resolution has been performed and a single enantiomer crystallized. For a racemic mixture, the crystal structure would show the presence of both enantiomers in the unit cell.

Conformational Preferences and Dynamics

The conformational preferences of Spiro(5-nitroindane)-2,5'-hydantoin are dictated by the interplay of steric and electronic factors. The spiro fusion of the two ring systems significantly restricts the conformational freedom of the molecule. The five-membered ring of the indane system can exist in a limited number of low-energy conformations. The orientation of the nitro group relative to the indane ring system would also be a key conformational feature.

Computational modeling studies, in conjunction with experimental data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, would be necessary to fully understand the conformational dynamics of this molecule in solution. These studies would help to identify the most stable conformers and the energy barriers for interconversion between them.

Rotational Barriers within the Hydantoin and Indane Rings

The hydantoin ring , a five-membered heterocycle, generally exhibits a relatively low barrier to pseudorotation, a process where the ring undergoes conformational changes without passing through a high-energy planar state. Computational studies on hydantoin and its derivatives suggest that the energy barriers for these conformational interconversions are typically in the range of 1-5 kcal/mol. researchgate.netnih.gov These low barriers indicate that the hydantoin ring is not rigidly fixed in a single conformation but rather exists as a dynamic equilibrium of various envelope and twist forms. The presence of substituents can influence these barriers; for instance, bulky substituents on the C5 carbon, as in the spiro-fused system, can be expected to have a modest impact on the rotational landscape.

The indane ring system , a bicyclic structure composed of a benzene ring fused to a five-membered ring, has a more constrained conformation. The fusion to the aromatic ring significantly restricts the flexibility of the five-membered ring. The rotational barrier in the indane moiety primarily involves the interconversion between different puckered conformations of the cyclopentane (B165970) ring. Studies on substituted indanes have shown that the energy barrier for this ring flipping is generally higher than that of a simple cyclopentane due to the geometric constraints imposed by the fused aromatic ring. researchgate.net The planarity of the benzene ring forces the five-membered ring into a defined envelope or twist conformation.

| Ring System | Estimated Rotational Barrier (kcal/mol) | Predominant Conformations |

| Hydantoin | 1-5 | Envelope, Twist |

| Indane | >5 | Envelope, Twist (constrained) |

Ring Pucker Analysis of the Spiro Indane System

The puckering of the five-membered ring in the indane system is a key feature of its three-dimensional structure. In spirocyclic compounds, the nature of the spiro-fused ring can significantly influence this puckering. X-ray crystallographic studies of various spiro-indane derivatives provide a solid foundation for understanding the expected conformation of Spiro(5-nitroindane)-2,5'-hydantoin. researchgate.netresearchgate.net

The cyclopentane ring of the indane moiety is non-planar and typically adopts an envelope (Cs ) or a twist (C 2 ) conformation to relieve torsional strain. In an envelope conformation, four of the carbon atoms are coplanar, while the fifth is out of the plane. In a twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three.

For spiro-indane systems, the specific conformation is dictated by the steric demands of the spiro-substituent. In the case of Spiro(5-nitroindane)-2,5'-hydantoin, the bulky hydantoin ring at the C2 position will likely force the indane's five-membered ring into a conformation that minimizes steric clashes. Analysis of related spiro-indane structures suggests that an envelope conformation, with the C2 atom being the "flap" of the envelope, is a highly probable arrangement. nih.gov This conformation would position the hydantoin ring away from the plane of the indane system, thereby reducing steric hindrance.

Computational modeling using methods like Density Functional Theory (DFT) can provide more precise information on the puckering parameters, including the puckering amplitude and phase angle, which quantitatively describe the degree and type of puckering. Such studies on related spirocyclic systems have been instrumental in defining their conformational preferences. nih.gov

Influence of the Nitro Group on the Conformational Equilibrium

The presence of a nitro (-NO₂) group at the 5-position of the indane ring has a profound electronic and, consequently, conformational influence on the molecule. The nitro group is a strong electron-withdrawing group due to both inductive and resonance effects. researchgate.netquora.com

Furthermore, the orientation of the nitro group itself relative to the benzene ring is a subject of conformational interest. For optimal resonance delocalization, the nitro group prefers to be coplanar with the aromatic ring. However, steric interactions with adjacent groups can force it to twist out of the plane. In the case of 5-nitroindane, the steric hindrance from the fused ring is minimal, and thus the nitro group is expected to be largely coplanar with the benzene ring, maximizing its electron-withdrawing effect. beilstein-journals.org This coplanarity has been observed in crystal structures of similar nitroaromatic compounds. researchgate.net The strong electronic pull of the nitro group can also influence intermolecular interactions in the solid state, potentially favoring crystal packing arrangements that accommodate these electronic demands.

Chirality and Stereochemistry

The spirocyclic nature of Spiro(5-nitroindane)-2,5'-hydantoin introduces a chiral center at the spiro-carbon (C2 of the indane and C5' of the hydantoin). This results in the existence of two enantiomers, (R)- and (S)-Spiro(5-nitroindane)-2,5'-hydantoin, which are non-superimposable mirror images of each other. The study of the stereochemistry of this compound is essential as enantiomers can exhibit different pharmacological and toxicological profiles.

Enantiomeric Excess Determination (if chiral)

As Spiro(5-nitroindane)-2,5'-hydantoin is a chiral molecule, a mixture of its enantiomers can exist. The enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in a greater amount than the other. The determination of enantiomeric excess is a critical step in the development of chiral drugs.

A common and effective method for determining the enantiomeric excess of spiro-hydantoin derivatives is chiral High-Performance Liquid Chromatography (HPLC) . nih.govunife.itresearchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have been shown to be particularly effective in resolving racemic mixtures of hydantoin derivatives. nih.govnih.gov By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated using the following formula:

ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Other techniques such as chiral gas chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents can also be employed for determining enantiomeric excess.

Methods for Chiral Resolution or Asymmetric Synthesis

The separation of a racemic mixture into its individual enantiomers is known as chiral resolution. For spiro-hydantoin compounds, several methods can be employed.

Chiral resolution can be achieved by:

Preparative Chiral HPLC: This is a scaled-up version of analytical chiral HPLC, allowing for the isolation of larger quantities of each enantiomer. researchgate.netnih.gov

Diastereomeric Salt Formation: The racemic mixture can be reacted with a chiral resolving agent (an enantiomerically pure acid or base) to form a pair of diastereomeric salts. These diastereomers have different physical properties (e.g., solubility) and can be separated by conventional methods like fractional crystallization. Subsequent removal of the resolving agent yields the pure enantiomers.

Enzymatic Resolution: Enzymes can selectively catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer from the product.

Asymmetric synthesis aims to directly produce a single enantiomer of a chiral compound, thus avoiding the need for resolution. For spiro-hydantoin derivatives, several asymmetric synthetic strategies have been developed: rsc.org

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the starting material to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.

Chiral Catalysis: A chiral catalyst can be used to control the stereochemistry of a reaction, leading to the preferential formation of one enantiomer. For the synthesis of spiro-pyrrolidine-hydantoin systems, for example, chiral bifunctional catalysts have been successfully employed in [3+2] cycloaddition reactions. nih.gov The synthesis of spiro-hydantoins from indanones can also be achieved through enantioselective methods. nih.govrsc.org

Circular Dichroism (CD) Spectroscopy for Chiral Analysis (if applicable)

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. Since enantiomers interact differently with circularly polarized light, they produce distinct CD spectra, which are mirror images of each other. researchgate.netnih.govnih.gov

CD spectroscopy is highly applicable to the chiral analysis of Spiro(5-nitroindane)-2,5'-hydantoin. The technique can be used to:

In-Depth Theoretical and Computational Analysis of Spiro(5-nitroindane)-2,5'-hydantoin Remains an Unexplored Area of Research

A comprehensive review of available scientific literature reveals a notable absence of specific theoretical and computational chemistry studies focused on the compound Spiro(5-nitroindane)-2,5'-hydantoin . Despite the growing interest in the computational analysis of spirocyclic and nitro-containing compounds, this particular molecule has not been the subject of dedicated research publications detailing its quantum chemical properties or molecular dynamics.

While broader research exists on related chemical classes, the specific data required for a detailed analysis of Spiro(5-nitroindane)-2,5'-hydantoin, as outlined in the proposed article structure, is not publicly available. This includes specifics on Density Functional Theory (DFT) calculations for its ground state geometry, the selection of appropriate basis sets and functionals for this spiro-hydantoin system, and detailed calculations of its molecular orbitals and electronic properties. Similarly, no studies detailing conformational searches or the application of molecular mechanics force fields specifically for this compound could be identified.

General Context from Related Fields

Although direct studies are lacking, research into related areas provides a general framework for how such an investigation might be approached.

Quantum Chemical Calculations: Studies on other nitro-aromatic compounds and various spiro-hydantoin derivatives have successfully employed DFT to elucidate their electronic structures and reactivity. researchgate.net For instance, research on pharmacologically active nitro-containing compounds has utilized DFT at the B3LYP/6-311G(d,p) level to analyze optimized geometries, electronic descriptors, and frontier molecular orbitals, providing insights into their structure-activity relationships. researchgate.net Similarly, computational studies on other hydantoin derivatives have used DFT to calculate properties like IR spectra and to determine absolute configurations by comparing experimental and calculated chiroptical spectra. mdpi.com These methodologies would be directly applicable to the study of Spiro(5-nitroindane)-2,5'-hydantoin.

Molecular Modeling and Dynamics: The conformational landscape of spirocyclic compounds is a key determinant of their biological activity and physical properties. Conformational search algorithms are routinely used to identify low-energy conformers. For related spiro compounds, molecular mechanics force fields are employed to predict their three-dimensional structures and to understand their dynamic behavior. The unique spiro-linkage in these molecules creates distinct three-dimensional shapes that are of significant interest in medicinal chemistry for exploring novel interactions with biological targets.

The absence of specific computational data for Spiro(5-nitroindane)-2,5'-hydantoin means that any discussion of its theoretical and computational chemistry would be purely speculative, based on analogies to similar structures. Such an approach would not meet the standards of a scientifically rigorous and informative article focused solely on the specified compound.

Future research initiatives are necessary to perform the requisite quantum chemical calculations and molecular modeling simulations on Spiro(5-nitroindane)-2,5'-hydantoin. Such studies would provide valuable data on its structural, electronic, and conformational properties, contributing to a deeper understanding of this and other related nitro-containing spiro-hydantoin compounds.

Theoretical and Computational Chemistry Studies of Spiro 5 Nitroindane 2,5 Hydantoin

Molecular Modeling and Dynamics Simulations

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations are a powerful computational tool to investigate the conformational landscape and flexibility of molecules over time. For Spiro(5-nitroindane)-2,5'-hydantoin, MD simulations can provide critical insights into its dynamic behavior, which is essential for understanding its interaction with biological targets.

A typical MD simulation for this compound would be conducted in a solvated environment, often water, to mimic physiological conditions. The simulation would track the atomic movements over nanoseconds or even microseconds, governed by a chosen force field that approximates the potential energy of the system.

The primary focus of such simulations would be to explore the conformational flexibility of the five-membered rings of the indane and hydantoin (B18101) moieties. Key dynamic features to be analyzed would include:

Ring Puckering: The cyclopentane (B165970) ring of the indane moiety and the hydantoin ring are not planar and can adopt various puckered conformations. MD simulations can reveal the preferred pucker states and the energy barriers between them.

Orientation of the Nitro Group: The rotational freedom of the nitro group attached to the aromatic ring of the indane system can be assessed. The orientation of this group can significantly influence the molecule's dipole moment and its ability to form intermolecular interactions.

The results from MD simulations can be visualized through trajectory analysis, and key structural parameters can be quantified. For instance, the distribution of dihedral angles within the rings can be plotted to identify the most populated conformations.

Table 1: Illustrative Conformational Substates of Spiro(5-nitroindane)-2,5'-hydantoin from a Hypothetical MD Simulation

| Conformational Substate | Ring Pucker (Indane) | Ring Pucker (Hydantoin) | Nitro Group Orientation (Dihedral Angle) | Relative Population (%) |

| 1 | Envelope | Twist | 15° | 45 |

| 2 | Twist | Envelope | 30° | 30 |

| 3 | Envelope | Envelope | 0° | 15 |

| 4 | Twist | Twist | -10° | 10 |

This table is for illustrative purposes and represents the type of data that could be generated from an MD simulation.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry provides indispensable tools for understanding the mechanisms of chemical reactions, including the synthesis of complex molecules like Spiro(5-nitroindane)-2,5'-hydantoin.

The synthesis of spirohydantoins is often achieved through the Bucherer-Bergs reaction, a multicomponent reaction involving a ketone, cyanide, and ammonium (B1175870) carbonate. wikipedia.orgencyclopedia.pubnih.govresearchgate.net In the case of Spiro(5-nitroindane)-2,5'-hydantoin, the starting ketone would be 5-nitro-2-indanone (B51443).

A computational investigation of this synthetic route would typically employ Density Functional Theory (DFT) calculations. nih.gov These calculations can map out the entire reaction mechanism, identifying all intermediates and transition states. The proposed mechanism for the Bucherer-Bergs reaction involves the initial formation of an aminonitrile intermediate, which then cyclizes to form the hydantoin ring. wikipedia.org DFT calculations can verify this pathway and explore alternative routes.

By calculating the energies of the reactants, intermediates, transition states, and products, an energy profile for the synthesis of Spiro(5-nitroindane)-2,5'-hydantoin can be constructed. This profile provides a quantitative measure of the reaction's feasibility and kinetics.

Table 2: Hypothetical Calculated Relative Energies for the Bucherer-Bergs Synthesis of Spiro(5-nitroindane)-2,5'-hydantoin

| Species | Relative Energy (kcal/mol) |

| Reactants (5-nitro-2-indanone + CN⁻ + (NH₄)₂CO₃) | 0.0 |

| Aminonitrile Intermediate | -5.2 |

| Transition State 1 (Cyclization) | +15.8 |

| Cyclic Intermediate | -12.4 |

| Transition State 2 (Rearrangement) | +8.1 |

| Product (Spiro(5-nitroindane)-2,5'-hydantoin) | -25.7 |

This table is for illustrative purposes and represents the type of data that could be generated from DFT calculations.

The presence of the nitro group on the indane ring is expected to significantly influence the reactivity and selectivity of Spiro(5-nitroindane)-2,5'-hydantoin. Computational methods can be used to predict these effects. acs.orgmdpi.comresearchgate.netnih.gov

The electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), can be calculated using DFT. The nitro group is a strong electron-withdrawing group, which will lower the energy of the LUMO and make the aromatic ring more susceptible to nucleophilic attack.

Computational models can also predict the regioselectivity of further chemical modifications. For example, if another substituent were to be introduced onto the aromatic ring, calculations could predict the most likely position of substitution based on the calculated atomic charges and electrostatic potential maps.

Spectroscopic Property Prediction

Computational methods are increasingly used to predict spectroscopic properties, which can aid in the characterization of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of Spiro(5-nitroindane)-2,5'-hydantoin with a high degree of accuracy. nrel.govrsc.orggithub.iobas.bgnih.gov

The prediction process involves first optimizing the geometry of the molecule at a suitable level of theory. Then, the NMR shielding tensors are calculated for each nucleus. These shielding values are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).

By comparing the computationally predicted NMR spectrum with the experimentally obtained spectrum, the structure of the synthesized compound can be confidently confirmed. Discrepancies between the predicted and experimental spectra can also highlight interesting conformational or electronic effects.

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for Spiro(5-nitroindane)-2,5'-hydantoin

| Atom | Predicted Chemical Shift (ppm) |

| C2' (C=O) | 156.2 |

| C5' (C=O) | 175.8 |

| C4' (Spiro Carbon) | 72.5 |

| C1 | 35.1 |

| C3 | 35.1 |

| C4 | 123.0 |

| C5 | 148.5 |

| C6 | 120.8 |

| C7 | 128.9 |

| C3a | 145.3 |

| C7a | 140.1 |

This table is for illustrative purposes and represents the type of data that could be generated from DFT calculations.

Vibrational Frequency Calculations (IR and Raman)

The vibrational characteristics of Spiro(5-nitroindane)-2,5'-hydantoin can be meticulously investigated using computational methods, providing valuable insights into its molecular structure and bonding. Density Functional Theory (DFT) has proven to be a robust method for calculating the vibrational spectra of organic molecules. Specifically, the B3LYP functional combined with a comprehensive basis set such as 6-311++G(d,p) is frequently employed for such analyses. aip.orgnih.gov This approach allows for the prediction of both infrared (IR) and Raman spectra.

The vibrational modes of Spiro(5-nitroindane)-2,5'-hydantoin are a composite of the vibrations of its constituent functional groups: the nitroindane moiety and the spiro-linked hydantoin ring. The calculated vibrational frequencies can be assigned to specific molecular motions, such as stretching, bending, and torsional modes.

Key vibrational signatures are expected to arise from:

The Nitro Group (NO₂): The nitro group exhibits characteristic symmetric and asymmetric stretching vibrations. The asymmetric stretching mode typically appears at a higher frequency (around 1500-1575 cm⁻¹) compared to the symmetric stretching mode (around 1300-1370 cm⁻¹). nih.govresearchgate.net The precise positions of these bands are sensitive to the electronic environment and steric effects within the molecule. nih.gov

The Hydantoin Ring: The hydantoin ring presents a number of characteristic vibrations. These include the C=O stretching modes, which are typically strong in the IR spectrum and appear in the region of 1700-1800 cm⁻¹. The N-H stretching vibrations of the hydantoin ring are expected in the higher frequency region, generally above 3000 cm⁻¹. Other modes include C-N stretching and various ring deformation vibrations. aip.orgnih.gov

The Indane Skeleton: The indane part of the molecule will contribute to the spectra with aromatic C-H stretching vibrations above 3000 cm⁻¹, as well as C-C stretching and bending modes within the aromatic ring and the five-membered ring.

A hypothetical table of calculated vibrational frequencies and their assignments for Spiro(5-nitroindane)-2,5'-hydantoin, based on typical values for similar structures, is presented below.

| Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment | Functional Group |

| ~3400-3200 | N-H stretching | Hydantoin |

| ~3100-3000 | Aromatic C-H stretching | Indane |

| ~2950-2850 | Aliphatic C-H stretching | Indane |

| ~1780-1720 | Asymmetric and Symmetric C=O stretching | Hydantoin |

| ~1550-1520 | Asymmetric NO₂ stretching | Nitroindane |

| ~1350-1330 | Symmetric NO₂ stretching | Nitroindane |

| ~1600-1450 | Aromatic C=C stretching | Indane |

| ~1400-1200 | C-N stretching | Hydantoin |

| Below 1000 | Ring deformations, C-H bending, etc. | Entire Molecule |

This table is illustrative and actual values would be obtained from specific DFT calculations.

The comparison of calculated IR and Raman spectra with experimentally obtained spectra is crucial for the validation of the computational model and for a definitive assignment of the vibrational modes.

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR modeling is a computational technique used to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. nih.govmdpi.com This approach can be applied to Spiro(5-nitroindane)-2,5'-hydantoin and related spiro-hydantoin derivatives to predict their chemical behavior without the need for extensive experimental testing.

The foundation of a QSPR model is the calculation of molecular descriptors that encode the structural and electronic characteristics of the molecule. For a complex structure like Spiro(5-nitroindane)-2,5'-hydantoin, a diverse set of descriptors would be necessary to capture its multifaceted nature. These can be categorized as follows:

Constitutional Descriptors: These are the most straightforward descriptors and include molecular weight, number of atoms, number of rings, number of specific functional groups (e.g., nitro groups, carbonyl groups), and number of rotatable bonds. qsardb.org

Geometrical Descriptors: These are 3D descriptors that require the optimized geometry of the molecule. They include molecular surface area, molecular volume, and principal moments of inertia, which provide information about the molecule's size and shape in three-dimensional space.

Quantum-Chemical Descriptors: These are calculated using quantum mechanical methods, such as DFT. nih.gov They provide detailed information about the electronic structure of the molecule. For Spiro(5-nitroindane)-2,5'-hydantoin, important quantum-chemical descriptors would include:

Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The HOMO-LUMO gap is an indicator of chemical reactivity and stability.

Partial atomic charges: To identify electrophilic and nucleophilic sites within the molecule.

Electrostatic potential on the molecular surface: To visualize regions of positive and negative potential, which are important for intermolecular interactions.

Conceptual DFT descriptors: Such as electrophilicity index and chemical hardness, which can provide insights into reactivity. nih.gov

The selection of the most relevant descriptors is a critical step in building a robust QSPR model and is often achieved using statistical techniques like genetic algorithms or forward stepwise selection. nih.gov

Once a set of relevant descriptors has been established, a mathematical model is developed to correlate these descriptors with a specific chemical property of interest. This is typically achieved using multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms. nih.gov

For Spiro(5-nitroindane)-2,5'-hydantoin, QSPR models could be developed to predict various chemical behaviors, such as:

Reactivity: For instance, the rate constant of a particular reaction or the susceptibility to nucleophilic or electrophilic attack.

Solubility: The solubility in different solvents could be modeled based on descriptors related to polarity, size, and intermolecular interactions.

Thermal Stability: Descriptors such as the number of nitro groups and quantum-chemical parameters have been successfully used to model the thermal stability of nitroaromatic compounds. nih.govresearchgate.net

The predictive power of the developed QSPR model must be rigorously validated using both internal and external validation techniques. A statistically significant correlation, indicated by a high correlation coefficient (R²) and a low root mean square error (RMSE), suggests a reliable and predictive model.

Below is a hypothetical data table illustrating a potential QSPR model for a chemical property of a series of spiro-hydantoin derivatives.